molecular formula C17H24Cl2N2O2 B1448522 tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate CAS No. 1461708-84-8

tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate

Cat. No.: B1448522
CAS No.: 1461708-84-8
M. Wt: 359.3 g/mol
InChI Key: JUVAFXVAEPRQDM-UHFFFAOYSA-N
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Description

This compound is a derivative of tert-butyl carbamate . It contains a carbamate group (tert-butyl carbamate) and a piperidine ring, which is a common structure in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound includes a carbamate group attached to a tert-butyl group and a piperidine ring. The piperidine ring is substituted at the 4-position with a dichlorophenylmethyl group .


Physical and Chemical Properties Analysis

The compound is likely to be a solid at room temperature . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

  • Molecular Structure and Hydrogen Bonding : A study highlighted the synthesis of carbamate derivatives including tert-butyl carbamates, analyzing their molecular structure and the nature of hydrogen and halogen bonding interactions. These interactions play a crucial role in the assembly of molecules into three-dimensional architectures, which is significant for understanding molecular packing and interactions in crystal structures (Das et al., 2016).

  • Synthesis Methodologies : The synthesis of various tert-butyl carbamate derivatives has been extensively researched, with studies focusing on the development of efficient and practical methods for synthesizing these compounds. These methods are vital for producing intermediates used in the synthesis of biologically active compounds (Yamashita et al., 2015), (Jona et al., 2009).

  • Crystallographic Studies : Research on tert-butyl carbamates also includes detailed crystallographic studies, which are essential for understanding the solid-state geometry and structural features of these compounds. These studies provide insights into the preferred conformation and geometrical isomerism in the solid state (Shanthi et al., 2020).

  • Applications in Drug Synthesis : Tert-butyl carbamates are important intermediates in the synthesis of small molecule anticancer drugs and other biologically active compounds. Their synthesis and characterization are crucial for the development of effective pharmaceuticals (Zhang et al., 2018).

  • NMR and X-Ray Studies : The application of NMR and single crystal X-ray diffraction techniques in the synthesis of tert-butyl carbamates provides valuable information about the molecular structure and conformation of these compounds. This information is essential for the development of new materials and pharmaceuticals (Tkachev et al., 2018).

Safety and Hazards

The compound should be handled with care. It is advisable to avoid skin and eye contact, and to use it only in well-ventilated areas .

Properties

IUPAC Name

tert-butyl N-[1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24Cl2N2O2/c1-17(2,3)23-16(22)20-15-4-6-21(7-5-15)11-12-8-13(18)10-14(19)9-12/h8-10,15H,4-7,11H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVAFXVAEPRQDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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